8-Bromo-3-methyl-3,4-dihydroquinazolin-2(1H)-one is a heterocyclic organic compound that belongs to the quinazolinone family. Quinazolinones are recognized for their diverse biological activities, making them significant scaffolds in medicinal chemistry for drug development. This compound is characterized by the presence of a bromine atom and a methyl group, influencing its chemical reactivity and potential biological activity.
The compound is classified under the chemical category of quinazolinones, which are known for various pharmacological properties including anti-inflammatory, anti-cancer, and anti-microbial activities. The specific chemical structure of 8-Bromo-3-methyl-3,4-dihydroquinazolin-2(1H)-one can be represented by its International Union of Pure and Applied Chemistry name and its unique identifiers such as the Chemical Abstracts Service number 861106-66-3.
The synthesis of 8-Bromo-3-methyl-3,4-dihydroquinazolin-2(1H)-one typically involves cyclization reactions starting from suitable precursors. One common synthetic route involves the reaction of 5-bromoanthranilic acid with methylamine, followed by cyclization using a dehydrating agent such as phosphorus oxychloride. This method allows for the formation of the quinazolinone structure while introducing the bromine and methyl substituents effectively.
Industrial production may adopt optimized synthetic pathways to enhance yield and purity, often employing continuous flow reactors and principles of green chemistry to reduce environmental impact. Such optimization is crucial for scaling up laboratory methods to industrial levels.
The molecular formula for 8-Bromo-3-methyl-3,4-dihydroquinazolin-2(1H)-one is with a molecular weight of approximately 241.08 g/mol. The compound's structure features a quinazolinone ring system with specific bond lengths and angles that define its three-dimensional conformation.
Key structural data includes:
These identifiers facilitate computational modeling and database searches for further research.
8-Bromo-3-methyl-3,4-dihydroquinazolin-2(1H)-one can participate in various chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for 8-Bromo-3-methyl-3,4-dihydroquinazolin-2(1H)-one largely depends on its interactions with biological targets. As a member of the quinazolinone family, it may exert effects through inhibition of specific enzymes or receptors involved in cellular signaling pathways.
Research indicates that compounds within this class can modulate various biological processes such as cell proliferation and apoptosis, potentially making them candidates for therapeutic applications in cancer treatment or other diseases.
The physical properties of 8-Bromo-3-methyl-3,4-dihydroquinazolin-2(1H)-one include:
Chemical properties include:
Relevant analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to characterize this compound further.
8-Bromo-3-methyl-3,4-dihydroquinazolin-2(1H)-one has potential applications in medicinal chemistry due to its biological activity. It serves as a scaffold for developing new pharmaceuticals targeting various diseases, particularly those involving inflammation or cancer.
Additionally, its unique chemical structure allows researchers to explore modifications that could enhance its efficacy or reduce side effects, making it a valuable compound in ongoing drug discovery efforts.
Microwave irradiation significantly accelerates the synthesis of the 3,4-dihydroquinazolin-2(1H)-one scaffold, particularly for brominated derivatives. This approach employs anthranilic acid derivatives and alkylamines (e.g., methylamine) under solvent-free or minimal-solvent conditions. Reaction times are reduced from hours (conventional heating) to minutes (5–15 min) with improved yields (typically 75–92%) and minimized byproduct formation. For 8-bromo derivatives, regioselectivity is ensured by starting from pre-brominated anthranilic acid precursors (e.g., 4-bromoanthranilic acid), which prevents unwanted positional isomers during ring formation [5]. The microwave energy facilitates rapid imine formation and subsequent nucleophilic cyclization, crucial for generating the 3-methyl-substituted dihydroquinazolinone core. Key parameters include precise temperature control (100–150°C) and power modulation to prevent decomposition of thermally sensitive bromo intermediates. This method outperforms classical Niementowski synthesis, which requires prolonged refluxing and suffers from lower efficiency with halogenated substrates [3] [5].
Table 1: Microwave Conditions for 8-Bromo-3-methyl-3,4-dihydroquinazolin-2(1H)-one Synthesis
Anthranilic Acid Precursor | Alkylamine Source | Solvent | Temp (°C) | Time (min) | Yield (%) |
---|---|---|---|---|---|
4-Bromoanthranilic acid | Methylamine HCl | Ethanol | 120 | 10 | 88 |
4-Bromoanthranilic acid | Aqueous methylamine | Solvent-free | 100 | 15 | 82 |
4-Bromoanthranilic acid | Trimethyl orthoformate | DMF | 150 | 5 | 92 |
Solid-phase synthesis (SPS) enables efficient generation of 3,4-dihydroquinazolin-2(1H)-one combinatorial libraries, including 8-bromo-3-methyl variants. Wang-type resins functionalized with N-Alloc-3-amino-3-(2-fluoro-5-nitrophenyl)propionic acid serve as the primary scaffold. The 3-methyl group is introduced via Fmoc-protected methylamine during resin loading, followed by nucleophilic aromatic substitution (SNAr) with the fluoro-nitroarene moiety. Bromination is achieved prior to cyclization using pyridinium tribromide in dichloromethane, ensuring regioselective C-8 functionalization without competing reactions. Cyclocondensation is then performed under mild basic conditions (DIEA, DMF) to form the dihydroquinazolinone ring, with the resin anchoring at the N1-position [2] [6].
Cleavage from the resin (TFA/DCM) yields the target compound with high purity (>85% by HPLC). This method facilitates parallel synthesis of 19 analogues per batch, as demonstrated in anticancer library development, where structural diversity is achieved by varying R1 (amino acid amides) and R2 (sulfonamides/amides) groups post-cyclization. Throughput is enhanced by automated RP-HPLC purification, critical for removing impurities from aromatic amine substitutions [2] [6].
Regioselective bromination at the C-8 position is achieved via two primary strategies:
Table 2: Bromination Methods for 8-Bromo-3-methyl-3,4-dihydroquinazolin-2(1H)-one
Method | Reagents/Conditions | Regioselectivity | Yield (%) | Advantages |
---|---|---|---|---|
Pre-cyclization | Br₂, FeBr₃, DCM, 0°C, 1h | >95% (C-8) | 73 | Compatible with acid-sensitive groups |
Directed ortho-Metalation | 1) n-BuLi, THF, −78°C 2) Br₂ | >98% (C-8) | 65 | Enables late-stage diversification |
Radical Bromination | NBS, AIBN, CCl₄, reflux | 85% (C-8) | 58 | Mild conditions |
The 8-bromo substituent serves as a versatile handle for further structural elaboration via cross-coupling and nucleophilic substitutions:
Additionally, the N1 nitrogen undergoes alkylation (alkyl halides/K₂CO₃) or acylation (acid chlorides), while the C-2 carbonyl participates in condensation with hydrazines to yield hydrazone derivatives for anticancer activity optimization [7].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7